1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrClIO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenyl ring and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(2-chloro-6-iodophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A simpler halogenated compound used as a linker in organic synthesis.
1-Bromo-3-iodopropane: Another halogenated compound with similar reactivity but different substitution patterns.
3-(2-Chloro-6-iodophenyl)propan-2-one: The precursor used in the synthesis of 1-Bromo-3-(2-chloro-6-iodophenyl)propan-2-one.
Uniqueness
This compound is unique due to the presence of three different halogen atoms, which can impart distinct reactivity and properties compared to other halogenated compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C9H7BrClIO |
---|---|
Molecular Weight |
373.41 g/mol |
IUPAC Name |
1-bromo-3-(2-chloro-6-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7BrClIO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 |
InChI Key |
IYPBHKCISQASMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC(=O)CBr)Cl |
Origin of Product |
United States |
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